molecular formula C17H17BrN2O3 B5852542 [(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate

Cat. No.: B5852542
M. Wt: 377.2 g/mol
InChI Key: AAFCZTDBRJWJBN-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group, an amino group, and a dimethylphenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate typically involves a multi-step process. One common method includes the reaction of 3-bromobenzaldehyde with an amine to form an imine intermediate. This intermediate is then reacted with 2-(2,5-dimethylphenoxy)acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols, often in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-6-7-12(2)15(8-11)22-10-16(21)23-20-17(19)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFCZTDBRJWJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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